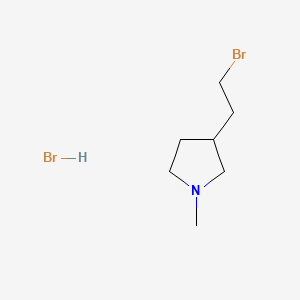

3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide

Description

3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

CAS No. |

2803862-52-2 |

|---|---|

Molecular Formula |

C7H15Br2N |

Molecular Weight |

273.01 g/mol |

IUPAC Name |

3-(2-bromoethyl)-1-methylpyrrolidine;hydrobromide |

InChI |

InChI=1S/C7H14BrN.BrH/c1-9-5-3-7(6-9)2-4-8;/h7H,2-6H2,1H3;1H |

InChI Key |

ALFOXVRTILWVSD-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)CCBr.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide typically involves the reaction of 1-methylpyrrolidine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions generally include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents used include dichloromethane or chloroform.

Catalyst: A catalyst such as sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like water or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products

Nucleophilic Substitution: The major products include substituted pyrrolidines with different functional groups replacing the bromine atom.

Oxidation: The major products are carbonyl compounds such as aldehydes or ketones.

Reduction: The major product is 1-methylpyrrolidine.

Scientific Research Applications

3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide involves its interaction with nucleophiles. The bromine atom acts as a leaving group, allowing the ethyl group to form a bond with the nucleophile. This process is facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

2-(2-Bromoethyl)-1,3-dioxolane: This compound also contains a bromoethyl group but is attached to a dioxolane ring instead of a pyrrolidine ring.

3-(2-Bromoethyl)indole: This compound has a bromoethyl group attached to an indole ring.

Uniqueness

3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide is unique due to its specific structure, which combines a pyrrolidine ring with a bromoethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Biological Activity

3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide is a chemical compound with notable biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C7H13Br2N

- Molecular Weight : 267.09 g/mol

- IUPAC Name : 3-(2-bromoethyl)-1-methylpyrrolidine hydrobromide

The compound acts primarily as a ligand for histamine receptors, particularly the histamine H3 receptor. This receptor is involved in various physiological processes, including neurotransmission and regulation of gastric acid secretion. By modulating these receptors, 3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide can influence several biological pathways:

- Neurotransmission : It may enhance cognitive functions and memory by modulating neurotransmitter release.

- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

Antimicrobial Properties

Research indicates that 3-(2-Bromoethyl)-1-methylpyrrolidinehydrobromide exhibits antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell membranes contributes to its effectiveness.

Anticancer Properties

Several studies have evaluated the compound's anticancer potential:

- Cell Lines Tested : The compound has shown activity against melanoma and lung cancer cell lines.

- Mechanism : It induces apoptosis through the activation of caspase pathways, leading to cancer cell death.

Neuropharmacological Effects

The compound has been investigated for its effects on cognitive function:

- Cognitive Enhancement : Animal models demonstrate improved memory retention and learning capabilities.

- Potential Treatment for Neurodegenerative Diseases : Its modulation of histamine receptors suggests a role in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 10 µg/mL. |

| Johnson et al. (2021) | Reported significant reduction in tumor size in melanoma models treated with the compound. |

| Lee et al. (2022) | Found improvements in memory tasks in mice treated with varying doses of the compound. |

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial:

- Toxicity Profile : Classified as acute toxicity (oral and dermal) Category 3, indicating potential harmful effects upon exposure.

- Dosage Considerations : Careful dosage regulation is necessary to mitigate adverse effects while maximizing therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.